Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride
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Overview
Description
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride is an organic compound characterized by its unique tricyclic structure. This compound is a derivative of tricyclo[4.4.0.0~3,8~]decane, also known as twistane, which is a cycloalkane with a rigid, cage-like configuration. The carbonyl chloride functional group attached to this structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride typically involves multiple steps, starting from simpler precursors. One common method involves the Diels-Alder reaction, followed by various cyclization and functionalization steps. For instance, the synthesis of the tricyclo[4.4.0.0~3,8~]decane scaffold can be achieved through a series of reactions including the Diels-Alder reaction and Conia-ene reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2):
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting carbonyl chloride to alcohols.
Sodium Borohydride (NaBH4): A milder reducing agent for selective reductions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Aldehydes and Alcohols: Formed by reduction reactions.
Scientific Research Applications
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce the tricyclo[4.4.0.0~3,8~]decane moiety into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
Twistane (Tricyclo[4.4.0.0~3,8~]decane): The parent hydrocarbon with a similar cage-like structure.
Adamantane: Another tricyclic hydrocarbon with a similar rigid structure but different ring fusion.
Tricyclodecane: A related compound with different ring connectivity and properties.
Uniqueness
Tricyclo[4.4.0.0~3,8~]decane-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts distinct reactivity compared to its parent hydrocarbon and other similar compounds. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Properties
CAS No. |
79635-04-4 |
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Molecular Formula |
C11H15ClO |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
tricyclo[4.4.0.03,8]decane-1-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-4-3-7-5-9(11)2-1-8(7)6-11/h7-9H,1-6H2 |
InChI Key |
OHDKKCBLOOUHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(C1CC2CC3)C(=O)Cl |
Origin of Product |
United States |
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